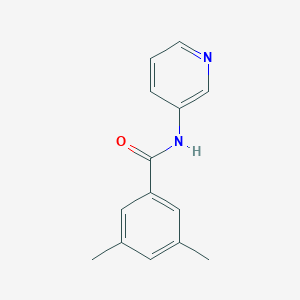
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, also known as DT-13, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to inhibit the activity of several enzymes and proteins involved in cell proliferation and inflammation, such as AKT, NF-κB, and COX-2.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation in various animal models. Additionally, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to have antiviral activity against several viruses, including influenza and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its chemical structure to improve its bioavailability and efficacy, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone in vivo.
In conclusion, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound with promising therapeutic potential for various diseases. Its biological activities, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, more studies are needed to fully understand its therapeutic potential and to optimize its chemical structure for better efficacy and bioavailability.
Synthesemethoden
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3,4-dimethoxyphenylacetyl chloride to form an intermediate compound, which is then treated with sodium sulfide to yield 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have investigated the potential of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone as a therapeutic agent for various diseases, such as cancer and viral infections.
Eigenschaften
Produktname |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone |
|---|---|
Molekularformel |
C13H15NO3S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H15NO3S2/c1-16-11-4-3-9(7-12(11)17-2)10(15)8-19-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
SZVSXZKPORJKHF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
